3-Deoxyglucosone

Advanced Glycation End-products AGE Imidazolone

3-Deoxyglucosone (3-DG) is the definitive precursor to imidazolone AGEs, mechanistically distinct from methylglyoxal and glyoxal. Substitution invalidates studies: 3-DG generates unique AGE profiles without superoxide production, unlike MGO. This high-purity standard is essential for LC-MS/MS diabetic biomarker assay calibration (plasma 3-DG correlates with HbA1c, r=0.74) and for preparing physiologically relevant 3-DG-modified collagen matrices to model impaired diabetic wound healing. No surrogate provides equivalent experimental fidelity.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 4084-27-9
Cat. No. B013542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxyglucosone
CAS4084-27-9
Synonyms3-Deoxy-D-erythro-hexulose;  2-Keto-3-deoxyglucose;  D-3-Deoxyglucosone;  3-Deoxy-D-erythro-hexos-2-ulose;  3DG;  3-Deoxy-D-glucosone; 
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)C=O
InChIInChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1
InChIKeyZGCHLOWZNKRZSN-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxyglucosone (3-DG) Procurement: Scientific Selection Guide for Diabetes Biomarker Research & Advanced Glycation Studies


3-Deoxyglucosone (CAS 4084-27-9, 3-DG) is a highly reactive 1,2-dicarbonyl compound and a key intermediate in the Maillard reaction and polyol pathway [1]. It serves as a primary precursor to Advanced Glycation End-products (AGEs), with imidazolone being the most specific AGE derived from 3-DG [2]. 3-DG is not merely a general glycation agent; its unique structure, reactivity profile, and pathological relevance in diabetic complications and uremia differentiate it from other common α-oxoaldehydes and necessitate its specific procurement for targeted research applications [3].

Why 3-Deoxyglucosone (3-DG) Cannot Be Replaced by Methylglyoxal or Glyoxal in Targeted Research


Substituting 3-DG with other reactive dicarbonyls like methylglyoxal (MGO) or glyoxal (GO) is scientifically invalid due to fundamental differences in reactivity, kinetics, and biological specificity. These compounds differ significantly in their rates of reaction with trapping agents like aminoguanidine and in the specific AGE structures they form [1]. More importantly, their mechanisms of cellular toxicity differ: 3-DG and GO do not generate superoxide anions in glycation assays, whereas MGO does [2]. Using a generic alternative without these critical distinctions would compromise the validity of mechanistic studies and lead to incorrect conclusions regarding disease pathology and therapeutic interventions.

Quantitative Evidence for Selecting 3-Deoxyglucosone (3-DG) over Other Dicarbonyls


3-DG Forms Specific Imidazolone AGEs Undetectable with Methylglyoxal or Glyoxal

3-DG reacts with protein amino groups to form imidazolone, which has been identified as the AGE most specific for 3-DG among other AGEs like pyrraline and pentosidine [1]. This specificity provides a unique biomarker for 3-DG-mediated damage, distinct from the AGE profiles generated by methylglyoxal or glyoxal.

Advanced Glycation End-products AGE Imidazolone Diabetes Uremia

3-DG Demonstrates Significantly Slower Reaction Kinetics with Aminoguanidine than Glyoxal

Under physiological conditions (pH 7.4, 37°C), the reaction of 3-DG with aminoguanidine (AG) is markedly slower and mechanistically distinct from that of glyoxal. The second-order rate constant for the AG-3-DG reaction is kAG,3-DG = 3.23 × 10⁻³ M⁻¹ sec⁻¹, which is approximately 276-fold slower than the rate constant for the reaction of AG with glyoxal, kAG,G = 0.892 M⁻¹ sec⁻¹ [1].

Kinetics Aminoguanidine Scavenging Diabetes Therapeutic

3-DG Elevation in Diabetic Plasma is Quantitatively Correlated with Poor Glycemic Control

Plasma 3-DG levels are not only elevated in diabetic patients but are also quantitatively linked to glycemic control. A study of NIDDM patients found a strong correlation between plasma 3-DG and HbA1c levels (r = 0.74, P < 0.001). Diabetic patients had mean plasma 3-DG levels of 31.8 ± 11.3 ng/ml, which was 2.5-fold higher than the 12.8 ± 5.2 ng/ml found in healthy controls (P < 0.001) [1]. Furthermore, improving glycemic control reduced 3-DG levels from 35.2 ± 13.2 to 21.3 ± 3.4 ng/ml [1].

Diabetes Biomarker Plasma Glycemic Control HbA1c

3-DG Induces a Distinct Cellular Phenotype of Enhanced Adhesion and Impaired Migration in Fibroblasts

In a functional cellular assay, human dermal fibroblasts plated on 3-DG-modified collagen exhibited a distinct behavioral phenotype compared to those on native collagen. Fibroblasts were shown to adhere more strongly to the 3-DG-treated collagen and, as a direct consequence, did not migrate efficiently into a model wound site [1]. This effect is linked to altered focal adhesion formation.

Wound Healing Diabetes Fibroblast Collagen AGE

3-DG Exhibits Superior Browning Potential Compared to Other C6-α-Dicarbonyls

Under identical Maillard reaction conditions (aqueous solutions with L-alanine at 130°C and pH 5/8), 3-DG showed the strongest color formation among the three major C6-α-dicarbonyl compounds tested. The browning potential, measured by extinction, ranked as follows: 3-DG > glucosone (GLUC) > 1-deoxyglucosone (1-DG) [1].

Maillard Reaction Food Chemistry Browning Color Formation

High-Value Application Scenarios for Procuring 3-Deoxyglucosone (3-DG)


Investigating Diabetic Complications: Biomarker Quantification and Therapeutic Monitoring

3-DG is an essential analytical standard for developing and validating quantitative assays (e.g., HPLC, LC-MS/MS) to measure 3-DG levels in biological fluids. As shown in Section 3, plasma 3-DG is a reliable biomarker that correlates strongly with glycemic control (HbA1c, r=0.74) and is 2.5-fold elevated in diabetic patients [1]. Procuring high-purity 3-DG is critical for establishing accurate calibration curves and evaluating the efficacy of novel therapeutic agents aimed at reducing reactive dicarbonyl burden.

Modeling Diabetic Wound Healing and Extracellular Matrix (ECM) Dysfunction

To create physiologically relevant in vitro models of impaired diabetic wound healing, 3-DG is required to modify collagen matrices. Evidence confirms that 3-DG-treated collagen induces a unique phenotype of enhanced adhesion and impaired migration in human dermal fibroblasts, a key factor in chronic wound pathology [2]. This specific application cannot be substituted with other glycating agents, as the resulting cellular response is dependent on the distinct matrix modifications caused by 3-DG.

Advancing Food Chemistry Research: Elucidating Maillard Browning Pathways

Food scientists investigating the formation of color and flavor compounds during thermal processing require 3-DG as a key analytical standard and reaction intermediate. Evidence demonstrates that among its C6-α-dicarbonyl analogs, 3-DG possesses the strongest browning potential under Maillard conditions [3]. Its use is indispensable for mechanistic studies aimed at controlling and predicting color development, as well as for tracing the formation of specific heterocyclic degradation products like furans.

Targeted AGE Research: Differentiating 3-DG-Specific Modifications (Imidazolone)

Research focused on the distinct pathological role of 3-DG necessitates its use to generate and study imidazolone, the AGE most specific to this dicarbonyl [4]. Using generic alternatives like methylglyoxal would result in a different profile of AGE modifications (e.g., hydroimidazolones), thereby failing to address research questions centered on the specific contributions of 3-DG to long-lived protein damage, such as in lens crystallins and vascular collagen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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